4-Ethoxyaniline hemisulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

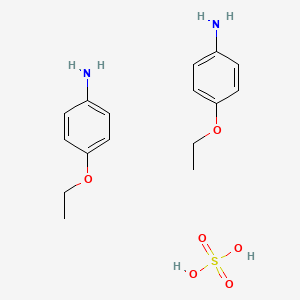

4-Ethoxyaniline hemisulfate: is an organic compound with the molecular formula C8H11NO . It is an aromatic amine where the hydrogen atom at the para position of aniline is replaced by an ethoxy group. .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethoxyaniline can be synthesized through several methods, including:

Nucleophilic Substitution: This involves the reaction of aniline with ethyl bromide in the presence of a base such as sodium hydroxide.

Reduction of Nitroarenes: Nitrobenzene can be nitrated to form 4-nitroaniline, which is then reduced to 4-ethoxyaniline using reducing agents like iron and hydrochloric acid.

Industrial Production Methods: In industrial settings, 4-ethoxyaniline is typically produced through the reduction of 4-nitroanisole using hydrogen in the presence of a palladium catalyst. This method is preferred due to its efficiency and high yield .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxidases.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under mild conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Ethoxyaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-ethoxyaniline involves its ability to undergo oxidation and substitution reactions. In biological systems, it can be metabolized by peroxidases to form reactive intermediates that can interact with cellular components . These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

4-Methoxyaniline: Similar to 4-ethoxyaniline but with a methoxy group instead of an ethoxy group.

4-Aminophenol: Contains a hydroxyl group instead of an ethoxy group.

4-Nitroaniline: Contains a nitro group instead of an ethoxy group.

Comparison:

4-Ethoxyaniline vs. 4-Methoxyaniline: 4-Ethoxyaniline has a longer alkyl chain, which can affect its solubility and reactivity.

4-Ethoxyaniline vs. 4-Aminophenol: The presence of the ethoxy group in 4-ethoxyaniline makes it less polar compared to 4-aminophenol.

4-Ethoxyaniline vs. 4-Nitroaniline: 4-Ethoxyaniline is less electron-withdrawing compared to 4-nitroaniline, making it more reactive towards electrophilic substitution.

Biologische Aktivität

4-Ethoxyaniline hemisulfate, also known as p-ethoxyaniline or p-phenetidine, is a compound of interest due to its various biological activities and implications in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.

4-Ethoxyaniline is an aromatic amine that can undergo various metabolic transformations. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can interact with cellular macromolecules, potentially leading to toxicity or therapeutic effects.

Metabolic Pathways

The primary metabolic pathway involves oxidative de-ethylation, which converts 4-ethoxyaniline into p-aminophenol, a compound known for its analgesic properties. This transformation is predominantly mediated by the CYP1A2 enzyme, which plays a crucial role in the metabolism of many xenobiotics .

Antioxidant Activity

Research indicates that 4-ethoxyaniline exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. Studies have shown that compounds with similar structures can scavenge free radicals and enhance the activity of endogenous antioxidants .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that 4-ethoxyaniline can inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant cytotoxicity against HeLa and A549 cells with IC50 values ranging from 30 to 160 nM. The mechanism involves the induction of apoptosis through mitochondrial depolarization and activation of caspases .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Apoptosis via mitochondrial pathway |

| A549 | 160 | Inhibition of tubulin polymerization |

Toxicological Profile

While 4-ethoxyaniline has potential therapeutic benefits, it also poses risks. Studies on inhalation toxicity have shown that exposure to high concentrations can lead to hematopoietic changes and splenic hemosiderosis in animal models . Chronic exposure has been linked to renal toxicity and potential carcinogenic effects due to the formation of reactive metabolites .

Case Study 1: Renal Toxicity

A significant case study highlighted the nephrotoxic effects of phenacetin (a prodrug metabolized to p-ethoxyaniline) in chronic users, leading to analgesic nephropathy. This condition is characterized by interstitial nephritis and fibrosis due to prolonged exposure to the compound .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of 4-ethoxyaniline derivatives. The research demonstrated that specific modifications to the ethoxy group could enhance antiproliferative activity against cancer cell lines while reducing cytotoxicity towards normal cells .

Eigenschaften

IUPAC Name |

4-ethoxyaniline;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11NO.H2O4S/c2*1-2-10-8-5-3-7(9)4-6-8;1-5(2,3)4/h2*3-6H,2,9H2,1H3;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXFIIPMQLACSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N.CCOC1=CC=C(C=C1)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.